molecular formula C21H19BrClNO6S B3746171 ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-methyl-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-methyl-1H-indole-3-carboxylate

Cat. No. B3746171
M. Wt: 528.8 g/mol
InChI Key: FWNILESDUMAYOY-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and LSD, and several plants such as strychnine .


Synthesis Analysis

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Molecular Structure Analysis

Indoles, both natural and synthetic, show various biologically vital properties . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .


Chemical Reactions Analysis

Indole derivatives have shown potent antiviral activities . For example, certain indole-3-carboxylates have shown anti-viral activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary greatly depending on their specific structure. For example, the molecular weight of a specific indole derivative was found to be 669.162 .

Mechanism of Action

The exact mechanism of action of indole derivatives can vary greatly depending on their specific structure and the biological system they interact with. Many indole derivatives are biologically active and can interact with various enzymes and receptors in the body .

Future Directions

The future research directions in the field of indole derivatives are vast. Researchers are continuously exploring novel methods of synthesis and investigating their potential applications in various fields, including medicine .

properties

IUPAC Name

ethyl 5-acetyloxy-6-bromo-2-[(4-chlorophenyl)sulfonylmethyl]-1-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrClNO6S/c1-4-29-21(26)20-15-9-19(30-12(2)25)16(22)10-17(15)24(3)18(20)11-31(27,28)14-7-5-13(23)6-8-14/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNILESDUMAYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-methyl-1H-indole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-methyl-1H-indole-3-carboxylate
Reactant of Route 2
ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-methyl-1H-indole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-methyl-1H-indole-3-carboxylate
Reactant of Route 4
ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-methyl-1H-indole-3-carboxylate
Reactant of Route 5
ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-methyl-1H-indole-3-carboxylate
Reactant of Route 6
ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-methyl-1H-indole-3-carboxylate

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